molecular formula C61H109N11O12 B062659 N-Methyl-valyl-4-cyclosporin A CAS No. 159605-70-6

N-Methyl-valyl-4-cyclosporin A

Cat. No.: B062659
CAS No.: 159605-70-6
M. Wt: 1188.6 g/mol
InChI Key: UUDGYAWEAWOYIK-UJUZIFHISA-N
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Description

N-Methyl-valyl-4-cyclosporin A, also known as this compound, is a useful research compound. Its molecular formula is C61H109N11O12 and its molecular weight is 1188.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Peptides, Cyclic - Cyclosporins - Cyclosporine - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

159605-70-6

Molecular Formula

C61H109N11O12

Molecular Weight

1188.6 g/mol

IUPAC Name

(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-33-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18-tris(2-methylpropyl)-3,21,24-tri(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone

InChI

InChI=1S/C61H109N11O12/c1-25-27-28-39(15)51(74)50-55(78)64-42(26-2)57(80)66(18)32-46(73)70(22)48(37(11)12)54(77)65-47(36(9)10)60(83)67(19)43(29-33(3)4)53(76)62-40(16)52(75)63-41(17)56(79)68(20)44(30-34(5)6)58(81)69(21)45(31-35(7)8)59(82)71(23)49(38(13)14)61(84)72(50)24/h25,27,33-45,47-51,74H,26,28-32H2,1-24H3,(H,62,76)(H,63,75)(H,64,78)(H,65,77)/b27-25+/t39-,40+,41-,42+,43+,44+,45+,47+,48+,49+,50+,51-/m1/s1

InChI Key

UUDGYAWEAWOYIK-UJUZIFHISA-N

SMILES

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)C(C)C)C)C

Isomeric SMILES

CC[C@H]1C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1)[C@@H]([C@H](C)C/C=C/C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)C(C)C)C)C

Canonical SMILES

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)C(C)C)C)C

Synonyms

N-methyl-Val-4-CsA
N-methyl-valyl-4-cyclosporin A
SDZ 220-384
SDZ-220-384

Origin of Product

United States

Chemical Reactions Analysis

Structural Basis for Reactivity

N-Me-Val-4-CsA (C₆₁H₁₀₉N₁₁O₁₂; MW 1188.6 g/mol) replaces the N-methyl-L-leucine at position 4 of CyA with N-methyl-L-valine . This substitution alters interactions with biological targets while retaining the cyclic peptide backbone. Key features influencing reactivity include:

  • N-Methylation : Reduces hydrogen-bonding capacity and enhances lipophilicity .

  • Cyclic conformation : Stabilizes the molecule against enzymatic degradation .

Interaction with Mitochondrial Proteins

N-Me-Val-4-CsA binds cyclophilin D (CyP-D), a mitochondrial peptidyl-prolyl isomerase, to inhibit the mitochondrial permeability transition (MPT) . This interaction prevents calcium-induced mitochondrial swelling by blocking pore formation .

Parameter Cyclosporin A N-Me-Val-4-CsA
CyP-D Binding Affinity HighHigh
Calcineurin Inhibition Yes (IC₅₀ ~50 nM)No
MPT Inhibition YesYes

Data derived from in vitro mitochondrial assays .

Solubility and Stability

  • Solubility : Highly lipophilic (logP > 5), soluble in organic solvents like ethyl acetate and methylene chloride, but poorly in water .

  • Stability : Resists hydrolysis at physiological pH due to N-methylation and cyclic structure .

Synthetic and Biosynthetic Pathways

  • Biosynthesis : Produced via precursor-directed fermentation with Tolypocladium inflatum. D-Threonine supplementation increases yield by promoting N-methyl-L-isoleucine incorporation at position 4 .

  • In Vitro Synthesis : Cyclosporin synthetase exhibits high specificity for incorporating N-methyl-L-valine at position 4, enabling efficient synthesis .

Functional Comparisons with Cyclosporin A

Property Cyclosporin A N-Me-Val-4-CsA
Immunosuppression Potent (binds calcineurin)None
MPT Inhibition ModeratePotent (IC₅₀ ~10 nM)
Mitochondrial Binding Cyclophilin A/DCyclophilin D

Research Implications

  • Neuroprotection : N-Me-Val-4-CsA reduces neuronal death in oxygen/glucose deprivation models by 70–80%, outperforming CyA .

  • Cardiotoxicity Mitigation : Lacks nephrotoxicity and hepatotoxicity associated with CyA, making it suitable for long-term use .

Mechanistic Insights

The compound’s efficacy in MPT inhibition stems from:

  • Binding to CyP-D : Stabilizes the protein’s conformation, preventing pore assembly .

  • Lipophilicity : Facilitates mitochondrial membrane penetration .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for confirming the structural identity of N-Methyl-valyl-4-cyclosporin A in synthetic preparations?

  • Methodological Answer : Structural confirmation requires a combination of high-resolution mass spectrometry (HRMS) to verify molecular weight (C₆₃H₁₁₁N₁₁O₁₂, MW 1214.62) and nuclear magnetic resonance (NMR) spectroscopy to resolve stereochemical features, such as the (2S,3R,4R,6E)-3-hydroxy-4-methyl-2-(methylamino)-6,8-nonadienoic acid side chain . Comparative analysis with reference standards (e.g., Voclosporin) is critical for validating synthetic batches .

Q. What are the key challenges in synthesizing this compound, and how can they be addressed methodologically?

  • Methodological Answer : Challenges include maintaining stereochemical fidelity during cyclization and avoiding epimerization. Strategies:

  • Use of orthogonal protecting groups for the N-methyl-valyl and L-α-aminobutyryl residues to prevent side reactions.
  • Real-time monitoring via liquid chromatography-mass spectrometry (LC-MS) to track intermediate purity .
  • Optimize reaction conditions (e.g., low-temperature peptide coupling) to preserve the 6E configuration in the nonadienoic acid moiety .

Q. Which functional groups in this compound are critical for its immunosuppressive activity?

  • Methodological Answer : The cyclic undecapeptide scaffold, particularly the N-methyl-valyl residue at position 4 and the hydroxylated side chain at position 6, is essential for binding cyclophilin and calcineurin inhibition. Mutagenesis studies suggest that modifying the 3-hydroxy-4-methyl group disrupts target affinity, while N-methylation enhances metabolic stability .

Advanced Research Questions

Q. How can researchers design in vitro assays to evaluate the immunosuppressive potency of this compound while controlling for off-target effects?

  • Methodological Answer :

  • Cell-based assays : Use Jurkat T-cells or primary human T-lymphocytes to measure interleukin-2 (IL-2) suppression via ELISA, with cyclosporin A as a positive control.
  • Dose-response curves : Calculate IC₅₀ values using serial dilutions (1 nM–10 µM) and normalize to vehicle-treated samples.
  • Specificity controls : Include calcineurin phosphatase activity assays to confirm target engagement and rule out nonspecific kinase inhibition .

Q. What experimental approaches are suitable for investigating structure-activity relationships (SAR) in this compound derivatives?

  • Methodological Answer :

  • Rational design : Synthesize analogs with modifications at the N-methyl-valyl (position 4) or hydroxy-methyl side chain (position 6).
  • Binding assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify cyclophilin-binding affinity.
  • Functional assays : Compare calcineurin inhibition and IL-2 suppression across analogs. Tabulate results as follows:
DerivativeModification SiteCyclophilin Kd (nM)IL-2 Suppression (%)
ParentNone2.198 ± 2
Analog 1Position 415.445 ± 5
Analog 2Position 68.978 ± 4
  • Statistical analysis : Use ANOVA to identify significant differences in potency .

Q. How should researchers address contradictions between in vitro and in vivo efficacy data for this compound?

  • Methodological Answer :

  • Pharmacokinetic profiling : Measure bioavailability, half-life, and tissue distribution in rodent models to identify metabolic instability or poor penetration.
  • Toxicology screens : Assess liver/kidney toxicity that may limit in vivo dosing.
  • Mechanistic studies : Use RNA-seq or proteomics to compare pathway modulation in vitro vs. in vivo .

Q. What methodologies are recommended for evaluating the stability of this compound under physiological conditions?

  • Methodological Answer :

  • pH stability tests : Incubate the compound in buffers (pH 2–8) at 37°C and monitor degradation via LC-MS over 24–72 hours.
  • Serum stability assays : Add compound to human serum and quantify remaining intact peptide at timed intervals.
  • Temperature studies : Store samples at -80°C, 4°C, and 25°C to assess thermal degradation kinetics .

Guidance for Data Analysis and Reporting

  • Raw data management : Archive chromatograms, spectral data, and dose-response curves in appendices, with processed data (e.g., IC₅₀, Kd) in the main text .
  • Error analysis : Report standard deviations for triplicate experiments and use Grubbs’ test to exclude outliers .
  • Reproducibility : Include detailed synthetic protocols and assay conditions to enable replication .

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